4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside involves multiple steps, including condensation reactions, deprotection processes, and sometimes the introduction of functional groups to increase specificity for certain biological targets. For instance, Reichert (1979) demonstrated the synthesis of crystalline 2-O-alpha-D-mannopyranosyl-beta-D-mannopyranose octaacetate through condensation, followed by fusion with p-nitrophenol and deacetylation to obtain the desired mannobioside (Reichert, 1979).

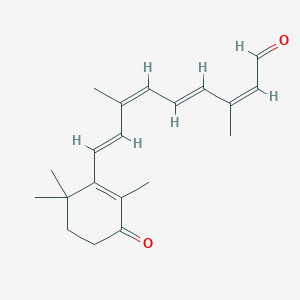

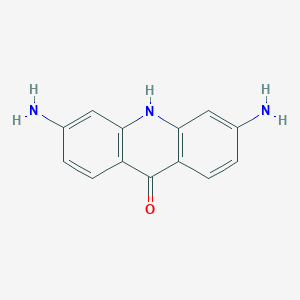

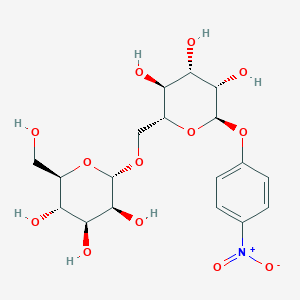

Molecular Structure Analysis

The molecular structure of glycosides like 4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside is crucial for their biological activity. Advanced spectroscopic methods, including 13C-n.m.r., have been utilized to establish and analyze the structures of such compounds. For example, Srivastava and Hindsgaul (1985) used 1H-, 31P-, and 13C-n.m.r. spectroscopy to confirm the structures of synthesized glycosides, providing insights into their conformational preferences (Srivastava & Hindsgaul, 1985).

Chemical Reactions and Properties

Chemical reactions involving 4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside are diverse, ranging from phosphorylation and glycosylation to more complex enzymatic reactions. The specific chemical properties of the compound, such as reactivity towards various reagents or enzymes, play a significant role in its potential applications. G. N. Sando and E. Karson (1980) explored the chemical synthesis and characterization of a related glycoside for studies on the fibroblast lysosomal enzyme recognition system, highlighting the compound's role in biological processes (Sando & Karson, 1980).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The synthesis of 4-nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside has been a subject of research for several decades. Reichert (1979) synthesized crystalline 2-O-alpha-D-mannopyranosyl-beta-D-mannopyranose octaacetate and 6-O-alpha-D-Mannopyranosyl-alpha-D-mannopyranose octaacetate, which were essential in producing the 4-nitrophenyl alpha-D-mannobiosides (Reichert, 1979).

Enzymatic and Biological Studies

- The binding kinetics of p-nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside to concanavalin A was studied by Williams et al. (1978), highlighting its potential for understanding carbohydrate-protein interactions (Williams et al., 1978).

Structural Analysis

- The structure and conformational analysis of derivatives of 4-nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside have been a focus in carbohydrate chemistry. Ekborg and Glaudemans (1985) synthesized and characterized various derivatives, providing insights into their chemical structures (Ekborg & Glaudemans, 1985).

Synthetic Antigens

- The compound has been utilized in the synthesis of synthetic antigens. Khan, Piskorz, and Matta (1994) synthesized related di- and trisaccharides, expanding the understanding of antigenic carbohydrate structures (Khan, Piskorz, & Matta, 1994).

Pharmaceutical Research

- The applications in pharmaceutical research, particularly in the development of FimH antagonists for urinary tract infections, have been explored. Abgottspon et al. (2010) developed an assay to screen FimH antagonists using alpha-D-mannopyranosides, indicating the compound's relevance in microbial adhesion studies (Abgottspon et al., 2010).

Propriétés

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(21)13(23)15(25)17(31-9)29-6-10-12(22)14(24)16(26)18(32-10)30-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15+,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCYUJSLZREARS-LFVZYRDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40993487 | |

| Record name | 4-Nitrophenyl 6-O-hexopyranosylhexopyranosido | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40993487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl 6-O-(a-D-mannopyranosyl)-a-D-mannopyranoside | |

CAS RN |

72647-96-2 | |

| Record name | 4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072647962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl 6-O-hexopyranosylhexopyranosido | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40993487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.